molecular formula C9H19N B12318572 N-methyl-7-Octen-1-amine

N-methyl-7-Octen-1-amine

Cat. No.: B12318572
M. Wt: 141.25 g/mol
InChI Key: KHMMPYLFVCOTJL-UHFFFAOYSA-N
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Description

N-methyl-7-Octen-1-amine is a chemical compound of interest in organic synthesis and materials science. It features a secondary amine group, where one hydrogen atom in ammonia is replaced by a methyl group, and the other is replaced by a 7-octen-1-yl chain . This structure combines the reactivity of an aliphatic amine with the versatile functionality of a terminal carbon-carbon double bond. The primary research value of this molecule lies in its potential as a multifunctional intermediate. The secondary amine group can participate in various reactions typical of amines, such as salt formation, acylation, and use as a catalyst or ligand . Simultaneously, the terminal alkene (present in the 7-octen chain) is highly amenable to further chemical transformation, most notably through polymerization or cross-metathesis reactions . This dual functionality makes it a potential building block for creating novel amine-functionalized polymers, surfactants, or other specialty chemicals. Research into similar amine compounds with unsaturated chains suggests applications in developing fuel oil detergents and performance additives . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-methyloct-7-en-1-amine

InChI

InChI=1S/C9H19N/c1-3-4-5-6-7-8-9-10-2/h3,10H,1,4-9H2,2H3

InChI Key

KHMMPYLFVCOTJL-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCCC=C

Origin of Product

United States

Reactions at the Amine Group:

The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic. Theoretical studies can model its reaction with various electrophiles. For instance, the reaction with an alkyl halide would proceed via an SN2 mechanism, leading to the formation of a quaternary ammonium (B1175870) salt. Computational models can predict the activation energy for this type of reaction.

Reactions at the Double Bond:

The terminal double bond is susceptible to electrophilic addition reactions. For example, the addition of a hydrogen halide (HX) would likely follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide adding to the more substituted carbon. Theoretical calculations can confirm the regioselectivity by comparing the energies of the possible carbocation intermediates.

Another important reaction is oxidation of the double bond, for instance, through epoxidation. Computational studies can model the transition state of the reaction with a peroxy acid to form the corresponding epoxide.

Table 5.4.2 presents hypothetical calculated activation energies for plausible reactions involving N-methyl-7-octen-1-amine. These values are representative of what could be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Table 5.4.2: Predicted Activation Energies for Selected Reactions

Reaction Description Predicted Activation Energy (Ea) (kJ/mol)
N-Alkylation Reaction with methyl iodide 75.2
Hydrohalogenation Addition of HBr across the double bond 95.8

Note: The data in this table is hypothetical and for illustrative purposes.

These theoretical predictions are fundamental for understanding the chemical behavior of this compound. They provide a framework for designing synthetic routes and predicting the stability and reactivity of this compound in various chemical environments, pending experimental verification.

Chemical Transformations and Reactivity Profiles of N Methyl 7 Octen 1 Amine

Reactions Involving the Alkene Functionality

Intramolecular Cyclization Reactions Driven by the Alkene Moiety

The terminal alkene in N-methyl-7-octen-1-amine serves as a reactive site for intramolecular cyclization, leading primarily to the formation of substituted piperidine (B6355638) rings. This transformation, often categorized as an intramolecular hydroamination, involves the addition of the N-H bond of the secondary amine across the carbon-carbon double bond of the alkene.

The regioselectivity of this cyclization is governed by Baldwin's rules, favoring the formation of a six-membered ring over a seven-membered one. The reaction typically proceeds via a 6-exo-trig cyclization pathway, which is kinetically and thermodynamically favored, to yield N,2-dimethylpiperidine. The alternative 7-endo-trig cyclization to form a seven-membered azepane ring is generally not observed under standard conditions.

The success and efficiency of these cyclization reactions are highly dependent on the use of catalysts, particularly those based on transition metals. While thermal or acid-catalyzed cyclizations are possible, they often require harsh conditions and may lead to side products. In contrast, transition metal catalysis allows the reaction to proceed under milder conditions with greater control over selectivity.

Detailed research findings on analogous aminoalkenes demonstrate the feasibility and outcomes of such cyclizations. For instance, studies on similar ω-alkenylamines have shown that rhodium and palladium complexes are effective catalysts for intramolecular hydroamination. nih.govdivyarasayan.org

Table 1: Representative Catalyst Systems and Conditions for Intramolecular Hydroamination of Aminoalkenes

Catalyst SystemLigandSolventTemperature (°C)Product(s)Yield (%)Reference
[Rh(COD)2]BF4(S)-BINAPDioxane702-methylpyrrolidine95 nih.gov
PdCl2(PhCN)2-THF602-methylpiperidine85 acs.org
Cp*2Sm(thf)2-Benzene25Substituted Pyrrolidines/Piperidines>95

Note: The data in this table is based on studies of analogous aminoalkenes and is presented to illustrate the general conditions and outcomes of such reactions.

Role of Organometallic Intermediates in this compound Transformations

The transformation of this compound via intramolecular cyclization is facilitated by the formation of key organometallic intermediates. The mechanism of these catalyzed reactions generally involves a series of well-defined steps, each featuring a distinct organometallic species.

Catalytic Cycle for Intramolecular Hydroamination:

Coordination: The catalytic cycle typically begins with the coordination of the this compound to the metal center of the catalyst. Both the amine and the alkene moieties can coordinate to the metal.

Oxidative Addition/Amide Formation: In many catalytic systems, particularly with late transition metals like rhodium and palladium, the active catalytic species is often a metal hydride or a related complex. The N-H bond of the amine can undergo oxidative addition to the metal center, or more commonly, the amine coordinates and a deprotonation event leads to the formation of a metal-amido (M-N) intermediate.

Migratory Insertion (Hydroamination Step): The key bond-forming step is the migratory insertion of the alkene into the metal-amide or metal-hydride bond. In the context of hydroamination, the coordinated alkene inserts into the M-N bond. This insertion can proceed with different regioselectivities, but for this compound, the insertion that leads to the formation of a six-membered ring is favored. This results in the formation of a new organometallic intermediate, a metallacyclic species.

Protonolysis/Reductive Elimination: The final step in the catalytic cycle is the cleavage of the newly formed carbon-metal bond to release the cyclized product and regenerate the active catalyst. This is often achieved through protonolysis by another molecule of the starting amine or by a co-catalyst. In some mechanisms, a reductive elimination pathway may also be operative.

Table 2: Key Organometallic Intermediates in Catalyzed Cyclization of Aminoalkenes

Intermediate TypeDescriptionRole in Catalytic Cycle
Metal-Alkene ComplexThe aminoalkene is coordinated to the metal center through the double bond.Initial activation of the substrate.
Metal-Amido ComplexThe nitrogen atom of the amine is bonded to the metal center.Precursor to the migratory insertion step.
Metallacyclic IntermediateA cyclic species containing both the metal and atoms from the organic substrate.Formed after the migratory insertion of the alkene into the M-N or M-H bond.

Note: This table outlines the general types of organometallic intermediates involved in the intramolecular cyclization of aminoalkenes.


Advanced Analytical Methodologies for the Characterization and Quantification of N Methyl 7 Octen 1 Amine

Chromatographic Techniques for Separation and Detection

Chromatography stands as a cornerstone for the analysis of aliphatic amines. helsinki.fi Both high-performance liquid chromatography and gas chromatography offer robust platforms for the separation of these compounds from complex matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for the analysis of less volatile amines or those that have been rendered less volatile through derivatization. The separation is typically achieved on reversed-phase columns, such as C18 columns. sigmaaldrich.com However, due to the basic nature of amines, peak tailing can be a significant issue, which can be mitigated by using specialized columns or mobile phase additives.

For compounds like N-methyl-7-octen-1-amine that lack a native chromophore, detection is a primary challenge. sigmaaldrich.com To overcome this, pre-column or post-column derivatization is often employed to attach a UV-active or fluorescent tag to the amine, thereby enabling sensitive detection. thermofisher.comnih.gov UHPLC, with its use of smaller particle size columns, offers advantages in terms of faster analysis times and improved resolution, which is particularly beneficial for complex samples.

Gas Chromatography (GC) and its Variants

Gas chromatography is inherently well-suited for the analysis of volatile amines. mdpi.com Given the volatility of this compound, GC presents a direct analytical approach. However, the high polarity and basicity of amines can lead to poor peak shapes and adsorption onto the column, a phenomenon known as peak tailing. labrulez.com

To address these challenges, several strategies are employed:

Column Deactivation: The use of base-deactivated columns is crucial to minimize analyte interaction with active sites on the column surface. labrulez.com

Derivatization: Converting the amine into a less polar and more volatile derivative can significantly improve chromatographic performance. researchgate.net

Specialized Columns: Columns with stationary phases specifically designed for amine analysis, such as those incorporating basic modifiers, are often utilized. labrulez.com

Common detectors for GC analysis of amines include the Flame Ionization Detector (FID) and the Nitrogen-Phosphorus Detector (NPD), the latter offering enhanced selectivity for nitrogen-containing compounds. researchgate.net

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., 2D LC-QQQ/MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry provides unparalleled selectivity and sensitivity for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the analysis of volatile amines. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This technique provides structural information, allowing for confident identification of the target analyte. nih.gov Derivatization is often still employed to improve chromatographic behavior and ionization efficiency. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile derivatives or when analyzing complex matrices, LC-MS/MS is the method of choice. Techniques like two-dimensional liquid chromatography coupled with a triple quadrupole mass spectrometer (2D LC-QQQ/MS) offer exceptional selectivity by performing two stages of mass analysis, significantly reducing background noise and improving detection limits. xjtu.edu.cnnih.gov

Table 1: Comparison of Chromatographic Techniques for Amine Analysis

Technique Analytes Sample Preparation Advantages Disadvantages
HPLC/UHPLC Non-volatile or derivatized amines Often requires derivatization for detection High resolution, suitable for a wide range of compounds May require derivatization, potential for peak tailing
GC Volatile amines Derivatization can improve peak shape High efficiency for volatile compounds, direct analysis possible Peak tailing for polar amines, thermal degradation possible
GC-MS Volatile amines and their derivatives Derivatization often beneficial High selectivity and sensitivity, structural information Complex instrumentation, potential for matrix effects
LC-MS/MS Wide range of amines and derivatives Derivatization can enhance ionization Very high sensitivity and selectivity, suitable for complex matrices High cost, matrix effects can be significant

Derivatization Strategies for Enhanced Analytical Performance

N-Phosphorylation Labeling for Ultrasensitive Amine Quantification

A novel and highly sensitive approach for the quantification of trace amines involves N-phosphorylation labeling. xjtu.edu.cnnih.gov This pre-column derivatization technique utilizes a phosphorylating reagent to attach a phosphate (B84403) group to the amine.

The resulting phosphorylated derivative exhibits several analytical advantages:

Enhanced Ionization Efficiency: The phosphate group significantly improves the ionization of the analyte in electrospray ionization mass spectrometry (ESI-MS), leading to a substantial increase in signal intensity. researchgate.net

Improved Chromatographic Retention: The derivatization can alter the polarity of the amine, leading to better retention and separation on reversed-phase columns. researchgate.net

One study demonstrated that N-phosphorylation labeling coupled with 2D LC-QQQ/MS increased the sensitivity for trace amines by up to 5520 times compared to non-derivatized analysis. xjtu.edu.cnnih.gov This highlights the immense potential of this strategy for quantifying low levels of this compound.

Application of Fluorescent and UV-Active Derivatizing Reagents in Amine Analysis

For HPLC analysis with fluorescence or UV detection, derivatization with reagents that introduce a fluorophore or a chromophore is essential for secondary amines like this compound. thermofisher.comlibretexts.org

A variety of reagents are available for this purpose:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Another widely used reagent that provides fluorescent derivatives suitable for sensitive detection. thermofisher.comlibretexts.org

o-Phthalaldehyde (OPA): While primarily used for primary amines, it can be used in conjunction with a thiol to derivatize them, allowing for the subsequent specific derivatization of secondary amines with another reagent. thermofisher.com

2,4-Dinitrofluorobenzene (DNFB): This reagent introduces a strong UV chromophore, enabling detection with a standard UV detector. thermofisher.com

The choice of derivatizing reagent depends on the specific analytical requirements, including the desired sensitivity, the detection method available, and the nature of the sample matrix. nih.gov

Table 2: Common Derivatizing Reagents for Amine Analysis

Reagent Amine Type Detection Method Key Features
N-Phosphorylation Reagents Primary and Secondary MS Ultrasensitive, enhances ionization
Dansyl Chloride (DNS-Cl) Primary and Secondary Fluorescence, UV Stable derivatives, widely used
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary and Secondary Fluorescence, UV High sensitivity, rapid reaction
o-Phthalaldehyde (OPA) Primary Fluorescence Very fast reaction, but derivatives can be unstable
2,4-Dinitrofluorobenzene (DNFB) Primary and Secondary UV Forms stable derivatives with strong UV absorbance

Optimization Parameters for Derivatization Reaction Conditions

The successful analysis of this compound, particularly by gas chromatography (GC), often necessitates a derivatization step. This chemical modification is designed to increase the analyte's volatility and thermal stability while improving chromatographic peak shape and detector sensitivity. The reaction conditions for this process must be carefully optimized to ensure the reaction is rapid, quantitative, and free from significant side-product formation. Key parameters that require optimization include the choice of reagent, reaction temperature and time, reagent concentration, and the reaction medium (solvent and catalyst).

Several classes of derivatizing agents are suitable for secondary amines like this compound, including acylation, silylation, and carbamate-forming reagents. researchgate.netnih.gov The choice of reagent often depends on the analytical technique being employed (e.g., GC with Flame Ionization Detection - FID, Electron Capture Detection - ECD, or Mass Spectrometry - MS). For instance, fluorinated acylating agents are excellent for enhancing sensitivity with an ECD. nih.gov

Key Optimization Parameters:

Reagent and Concentration: A molar excess of the derivatizing reagent is typically used to drive the reaction to completion. The optimal ratio depends on the specific reagent's reactivity and the analyte's concentration. For example, a 10-fold molar excess of a reagent like dansyl chloride might be used to ensure all amine molecules are derivatized. mjcce.org.mk

Reaction Time and Temperature: These two parameters are intrinsically linked. Some reactions, like those with highly reactive silylating agents, can be completed in minutes at room temperature, whereas others, such as derivatization with dansyl chloride, may require elevated temperatures (e.g., 60 °C) for an extended period (e.g., 1 hour) to achieve maximum yield. mjcce.org.mk

Solvent and pH: The reaction is often performed in an aprotic solvent like acetonitrile (B52724) or dichloromethane (B109758) to avoid side reactions. The pH is a critical factor, as the derivatization reaction targets the unprotonated, nucleophilic form of the amine. Therefore, the reaction is typically carried out under basic conditions, often achieved by adding a buffer (e.g., sodium bicarbonate or borate (B1201080) buffer) or an organic base like triethylamine (B128534) or pyridine. nih.govrsc.org

Moisture Control: Silylation reactions are particularly sensitive to moisture, as water can hydrolyze both the reagent and the resulting derivative. researchgate.net Therefore, these reactions must be conducted under anhydrous conditions, using dried solvents and glassware, and often under an inert atmosphere (e.g., nitrogen or argon).

Catalysts: For less reactive or sterically hindered amines, a catalyst may be employed to increase the reaction rate. For instance, trimethylchlorosilane (TMCS) is often added in small amounts to silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance their reactivity.

The optimization of these parameters is crucial for developing a robust and reproducible analytical method for this compound.

Table 1: Optimization Parameters for Common Derivatization Reactions of Secondary Amines

Derivatization TypeReagent ExampleTypical TemperatureTypical TimeKey Conditions
AcylationTrifluoroacetic Anhydride (TFAA)Room Temp. to 70 °C15 - 60 minAnhydrous conditions, often with a base catalyst (e.g., Pyridine). researchgate.net
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)60 °C to 100 °C30 min - 4 hoursStrictly anhydrous, catalyst (e.g., TMCS) may be added. sigmaaldrich.com
Carbamate FormationDansyl Chloride40 °C to 60 °C30 - 60 minAqueous basic buffer (pH 9-11). mjcce.org.mk
Chiral Derivatization(-)-Menthyl Chloroformate0 °C to Room Temp.15 - 30 minAprotic solvent with an acid scavenger (e.g., Pyridine).

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure and Purity Assessment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, within this compound.

¹H NMR Spectroscopy The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal are used for structural assignment.

Vinyl Protons (H-7, H-8): The protons on the double bond would appear in the downfield region, typically between δ 4.9-5.9 ppm. The internal proton (H-7) would likely be a complex multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene (B1212753) protons. The two terminal protons (H-8) would also be multiplets, showing characteristic geminal and vicinal coupling. libretexts.org

Methylene and Methyl Protons Adjacent to Nitrogen (H-1, N-CH₃): The protons on the carbon directly attached to the nitrogen atom are deshielded and would appear around δ 2.4-2.7 ppm. The N-CH₂- signal (H-1) would likely be a triplet, while the N-CH₃ signal would be a singlet.

Aliphatic Methylene Protons (H-2 to H-6): The protons of the methylene groups in the octenyl chain would resonate in the upfield region, typically between δ 1.2-2.1 ppm. chemistrysteps.com The protons at H-6, being allylic, would be slightly downfield compared to the other methylene groups.

Amine Proton (N-H): The N-H proton signal can be broad and its chemical shift is highly variable (typically δ 0.5-5.0 ppm), depending on solvent, concentration, and temperature. It may not show clear coupling.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Alkene Carbons (C-7, C-8): These carbons would appear in the downfield region characteristic of sp²-hybridized carbons, around δ 114 ppm (for the terminal C-8) and δ 139 ppm (for the internal C-7).

Carbons Adjacent to Nitrogen (C-1, N-CH₃): These carbons are deshielded by the electronegative nitrogen atom and would resonate in the δ 35-55 ppm range.

Aliphatic Carbons (C-2 to C-6): The sp³-hybridized carbons of the main chain would appear in the upfield region, typically between δ 25-35 ppm.

Purity Assessment using Quantitative NMR (qNMR) Beyond structural confirmation, NMR is a powerful tool for determining chemical purity. acs.org Quantitative NMR (qNMR) allows for the precise measurement of the purity of a substance without the need for a specific reference standard of the analyte itself. emerypharma.com The method involves accurately weighing the analyte and a certified internal standard of known purity into an NMR tube. acs.org By comparing the integral of a well-resolved signal from the analyte to that of a signal from the internal standard, the absolute purity of this compound can be calculated using the following formula: acs.orgox.ac.uk

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral area of the signal

N = Number of protons giving rise to the signal

MW = Molecular weight

m = Mass

P = Purity of the standard

This approach provides a direct, primary ratio method for purity assessment, offering high precision and accuracy. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Position¹H NMR (ppm)Multiplicity¹³C NMR (ppm)
N-CH₃~ 2.45Singlet (s)~ 36
1 (-CH₂-N)~ 2.60Triplet (t)~ 52
2 (-CH₂-)~ 1.50Multiplet (m)~ 30
3, 4, 5 (-CH₂-)~ 1.30Multiplet (m)~ 27-29
6 (-CH₂-C=)~ 2.05Quartet (q)~ 34
7 (-CH=)~ 5.80Multiplet (m)~ 139
8 (=CH₂)~ 4.95Multiplet (m)~ 114
N-H0.5 - 5.0Broad Singlet (br s)N/A

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its key structural features: the secondary amine, the carbon-carbon double bond, and the aliphatic hydrocarbon chain.

N-H Stretch: As a secondary amine, the molecule is expected to show a single, relatively weak to medium intensity N-H stretching vibration. orgchemboulder.comrockymountainlabs.com This peak typically appears in the 3300-3350 cm⁻¹ region. spectroscopyonline.com Its presence is a key indicator that distinguishes it from a primary amine (which would show two N-H stretch peaks) or a tertiary amine (which would show none). spectroscopyonline.com

C-H Stretches: The spectrum will feature two types of C-H stretching vibrations.

sp² C-H Stretch (Alkene): The C-H bonds of the terminal double bond (=C-H) will absorb at a frequency just above 3000 cm⁻¹, typically around 3075-3080 cm⁻¹. vscht.cz

sp³ C-H Stretch (Alkane): The numerous C-H bonds of the methyl and methylene groups will produce strong, sharp absorptions just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. libretexts.org

C=C Stretch: The stretching of the carbon-carbon double bond gives rise to an absorption band in the 1640-1650 cm⁻¹ region. libretexts.orgpressbooks.pub For a terminal alkene like this, the peak is typically of medium intensity.

=C-H Bend (Out-of-Plane): The out-of-plane bending vibrations of the vinyl group are very characteristic. A monosubstituted alkene (R-CH=CH₂) typically shows two strong bands, one near 990 cm⁻¹ and another near 910 cm⁻¹. libretexts.org These absorptions are highly diagnostic for the terminal position of the double bond.

C-N Stretch: The stretching vibration of the aliphatic C-N bond is expected to appear in the fingerprint region, typically between 1250-1020 cm⁻¹. orgchemboulder.com This band is often of medium to weak intensity and can sometimes be difficult to assign definitively due to overlap with other absorptions in this region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3350Weak to Medium, Sharp
=C-H StretchAlkene (Vinyl)3075 - 3085Medium
-C-H StretchAlkane (CH₃, CH₂)2850 - 2960Strong
C=C StretchAlkene1640 - 1650Medium
=C-H Bend (Out-of-Plane)Alkene (Vinyl)990 and 910Strong
C-N StretchAliphatic Amine1020 - 1250Weak to Medium

Advanced Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Molecular Weight and Formula Determination The molecular formula of this compound is C₉H₁₉N. A key diagnostic feature in its low-resolution mass spectrum is adherence to the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.comjove.com The nominal molecular weight of C₉H₁₉N is 141, which is consistent with this rule.

High-Resolution Mass Spectrometry (HRMS) provides a much more powerful tool for structural confirmation. HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of the elemental composition. nih.govmeasurlabs.comresearchgate.net For this compound, HRMS would be able to distinguish its exact mass (141.15175) from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). acs.org

Fragmentation Analysis Under Electron Ionization (EI), the molecular ion (M⁺˙) of this compound will undergo characteristic fragmentation, providing valuable structural clues. The most dominant fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. libretexts.orglibretexts.org This process results in the formation of a stable, resonance-stabilized iminium ion.

For this compound, two alpha-cleavage pathways are possible:

Loss of the heptenyl radical (C₇H₁₃˙): This is the most favorable pathway, as it involves the loss of the largest possible radical substituent. miamioh.edu This cleavage results in the formation of the [CH₂=N⁺H(CH₃)] iminium ion, which would produce a strong signal at m/z 44 . This is often the base peak in the spectrum of N-alkyl-N-methylamines.

Loss of a methyl radical (CH₃˙): Cleavage of the N-CH₃ bond is less favorable but can still occur, leading to the formation of an iminium ion at m/z 126 (M-15).

Other fragment ions may arise from cleavage along the hydrocarbon chain, resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). whitman.edu

Table 4: Predicted Key Mass Fragments for this compound

m/zIon Structure / IdentityFragmentation PathwayExpected Intensity
141[C₉H₁₉N]⁺˙Molecular Ion (M⁺˙)Weak to Medium
126[M - CH₃]⁺Alpha-cleavage (Loss of methyl radical)Weak
44[CH₂=NHCH₃]⁺Alpha-cleavage (Loss of heptenyl radical)Strong (likely Base Peak)
57, 71, 85...[CₙH₂ₙ₊₁]⁺Alkyl chain fragmentationVariable

Computational and Theoretical Investigations of N Methyl 7 Octen 1 Amine

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These methods solve the electronic Schrödinger equation to varying levels of approximation, providing data on electronic structure, molecular geometry, and energy. wikipedia.orgdtic.mil For a molecule like N-methyl-7-octen-1-amine, these methods can elucidate properties stemming from its unique structure, which combines a secondary amine, a long aliphatic chain, and a terminal alkene.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. arxiv.orguchicago.edu This approach allows for the investigation of relatively large molecules like this compound.

DFT calculations are widely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. Key parameters derived from DFT that help in understanding reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Other DFT-derived properties, such as the molecular electrostatic potential (ESP), provide a map of charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the lone pair on the nitrogen atom and the π-system of the double bond are expected to be key sites for chemical reactions. Topological analyses, such as the Electron Localization Function (ELF) and analysis of Bond Critical Points (BCPs), can further detail the nature of chemical bonds and non-covalent interactions within the molecule. scielo.br

Table 1: Representative DFT-Calculated Properties for Alkenyl Amines This table presents typical data obtained from DFT calculations on molecules structurally related to this compound, as specific data for this compound is not available.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons (nucleophilicity)
LUMO Energy+1.2 eVIndicates the ability to accept electrons (electrophilicity)
HOMO-LUMO Gap7.7 eVRelates to chemical reactivity and stability
Dipole Moment1.5 DMeasures the overall polarity of the molecule
NBO Charge on Nitrogen-0.45 eQuantifies the partial charge on the nitrogen atom

Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry techniques based on first principles, without the use of empirical parameters. wikipedia.org These methods provide a rigorous approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, they can offer higher accuracy, often referred to as "gold standard" calculations, especially with methods like coupled cluster (CCSD(T)). nih.gov

The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the electron-electron repulsion by considering an average field. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods, build upon the HF solution to include electron correlation—the interactions between individual electrons. Examples include Møller-Plesset perturbation theory (e.g., MP2) and coupled cluster (CC) theory. youtube.com

For a flexible molecule like this compound, high-level ab initio calculations can be invaluable for accurately determining the relative energies of different conformers and the energy barriers for their interconversion. figshare.com These methods are also crucial for studying reaction mechanisms where precise energy calculations are necessary to distinguish between competing pathways. figshare.com However, due to their significant computational cost, their application is often limited to smaller molecular systems or used to benchmark less expensive methods like DFT. dtic.mil

Table 2: Comparison of Computational Scaling for Quantum Chemistry Methods

Method Computational Scaling General Accuracy
Hartree-Fock (HF) N⁴ Basic, lacks electron correlation
DFT N³-N⁴ Good, depends on the functional
MP2 N⁵ Good for correlation energy
CCSD(T) N⁷ High ("gold standard")

N represents a measure of the system size (e.g., number of basis functions). wikipedia.org

Conformational Analysis and Potential Energy Surfaces of N-Methylated Alkenyl Amines

The biological activity and chemical reactivity of flexible molecules are intrinsically linked to their three-dimensional structure. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For N-methylated alkenyl amines, the presence of the N-methyl group and the long, unsaturated alkyl chain leads to a complex potential energy surface (PES) with multiple energy minima. researchgate.net

The introduction of a methyl group on the nitrogen atom (N-methylation) has profound effects on the conformational preferences of amines and related compounds. semanticscholar.orgnih.gov Compared to its primary amine analogue (7-octen-1-amine), this compound experiences increased steric hindrance around the nitrogen atom. researchgate.net This steric effect can restrict rotation around key single bonds, such as the C-N bond, leading to a reduction in the number of stable conformers. researchgate.net

In studies of N-methylated peptides, it has been observed that N-methylation can influence the preference for cis versus trans conformations of amide bonds. researchgate.netnih.gov While this compound lacks an amide bond, similar principles apply to the rotation around its C-N bonds. The methyl group's bulk can create steric clashes with the adjacent alkyl chain, favoring conformations that minimize these unfavorable interactions. This often results in a more defined and rigid local structure compared to the non-methylated counterpart. nih.gov Computational studies on related N-methylated molecules have shown that these steric effects can alter the relative energies of conformers, making some significantly more stable than others. semanticscholar.orgresearchgate.net

The stable conformations of this compound are determined by a delicate balance of intramolecular non-covalent interactions. These weak interactions, though individually small, collectively play a crucial role in dictating the molecule's preferred shape. In a long-chain molecule, the alkyl chain can fold back on itself, allowing distant parts of the molecule to interact.

Key intramolecular interactions in this compound could include:

Van der Waals forces: Dispersive forces between different segments of the long alkyl chain can lead to folded or coiled conformations.

Hydrogen bonds: Although the secondary amine has a hydrogen atom capable of acting as a hydrogen bond donor, a more likely intramolecular interaction involves the nitrogen's lone pair acting as a weak hydrogen bond acceptor for a C-H bond on the alkyl chain (a C-H···N interaction). researchgate.net

π-system interactions: The terminal C=C double bond's π-electron cloud could potentially interact with the amine group or C-H bonds along the chain.

Computational methods are essential for identifying and quantifying these subtle interactions. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Reduced Density Gradient (RDG) analysis can visualize and characterize these weak interactions based on the electron density and its derivatives. nih.govnih.gov These analyses can reveal, for instance, the presence of weak hydrogen bonds or regions of steric repulsion that stabilize or destabilize certain conformations. nih.gov

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and elucidate the step-by-step pathway of a reaction. For this compound, such studies could explore its reactivity as a nucleophile or its involvement in addition reactions at the double bond.

For example, the reaction of amines with other molecules, such as epoxides or carbonyls, has been studied computationally. researchgate.netresearchgate.net These studies often use DFT to model the reaction pathway, starting from the reactants, passing through a transition state, and ending with the products. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

In the case of this compound, mechanistic investigations could focus on:

Nucleophilic attack: The lone pair on the nitrogen makes it a good nucleophile. Computational models can simulate its reaction with various electrophiles to predict reaction rates and product distributions.

Reactions at the alkene: The terminal double bond can undergo electrophilic addition. Theoretical models can explore the regioselectivity and stereoselectivity of such reactions.

Catalytic cycles: If the amine is used as a catalyst, computational methods can help to unravel the catalytic mechanism, identify the active species, and calculate turnover frequencies.

While specific mechanistic studies on this compound are not prominently available, the established computational methodologies are fully applicable. For instance, modeling the reaction of a model amine like methylamine (B109427) with an epoxide shows how computational chemistry can determine activation and reaction free energies for different pathways. researchgate.net

Table 3: Example of Calculated Free Energies for a Model Amine Reaction (Epoxide Opening) Data is illustrative of computational results for reactions involving simple amines, as reported in the literature. researchgate.net

Reactants Pathway Activation Free Energy (kJ/mol) Reaction Free Energy (kJ/mol)
Ethylene Oxide + Methylamine Nucleophilic Substitution 174.0 -57.1

Theoretical Predictions of Thermochemical Properties and Reaction Pathways

Due to the limited availability of experimental data for this compound, computational and theoretical chemistry serve as indispensable tools for predicting its thermochemical properties and understanding potential reaction pathways. These theoretical investigations provide valuable insights into the molecule's stability, reactivity, and behavior under various conditions, guiding further experimental work and practical applications.

Thermochemical Properties

Theoretical predictions of thermochemical properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°) are crucial for assessing the thermodynamic stability of this compound. These values are typically calculated using a variety of quantum chemical methods.

Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP, are often employed for geometry optimization and frequency calculations. For higher accuracy in energy calculations, composite methods such as the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) models are utilized. These methods combine calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation with a more manageable computational cost.

The predicted thermochemical properties for this compound in the gas phase at 298.15 K and 1 atm are presented in Table 5.4.1. These values are hypothetical and are based on typical results from high-level computational chemistry calculations for structurally similar long-chain unsaturated amines.

Table 5.4.1: Predicted Thermochemical Properties of this compound

Property Predicted Value Units Method of Prediction
Standard Enthalpy of Formation (ΔfH°) -85.3 kJ/mol G4 Theory
Standard Gibbs Free Energy of Formation (ΔfG°) 125.8 kJ/mol G4 Theory

Note: The data in this table is hypothetical and serves as an illustrative example of theoretical predictions.

The negative enthalpy of formation suggests that the formation of this compound from its constituent elements in their standard states would be an exothermic process. The positive Gibbs free energy of formation indicates that the formation is not spontaneous under standard conditions. The standard molar entropy is a measure of the molecule's disorder and is influenced by its size, complexity, and vibrational modes.

Reaction Pathways

Theoretical investigations can also elucidate the mechanisms of various chemical reactions involving this compound. By mapping the potential energy surface, computational methods can identify transition states and calculate activation energies, providing a detailed understanding of reaction kinetics and selectivity.

Given its structure, this compound possesses two primary reactive sites: the nitrogen atom of the secondary amine and the carbon-carbon double bond.

Catalytic Applications of N Methyl 7 Octen 1 Amine and Its Derivatives in Advanced Organic Synthesis

Homogeneous Catalysis Involving N-Methyl-7-Octen-1-amine Transformations

Homogeneous catalysis offers a powerful toolkit for the selective functionalization of molecules like this compound. Transition metal complexes, particularly those of ruthenium, rhodium, and palladium, are pivotal in mediating reactions at both the amino and olefinic moieties.

A significant transformation involving this compound is intramolecular hydroamination, a process that leads to the formation of cyclic amines, such as substituted piperidines. This atom-economical reaction is often catalyzed by early transition metals or lanthanide complexes. The terminal alkene of this compound can undergo intramolecular cyclization, facilitated by a metal catalyst, to yield valuable heterocyclic structures.

Another key reaction is hydroformylation, where the terminal double bond of this compound reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce an aldehyde. This reaction is typically catalyzed by rhodium or cobalt complexes. The resulting aldehyde can then undergo further transformations, such as reductive amination in the presence of the secondary amine, potentially leading to the formation of larger, more complex nitrogen-containing heterocycles in a one-pot process.

Olefin metathesis, particularly ring-closing metathesis (RCM), is another powerful tool. While this compound itself is not a direct substrate for RCM, its derivatives, where the nitrogen is part of a larger diene structure, can undergo cyclization catalyzed by ruthenium-based complexes, such as Grubbs' catalysts. However, the presence of the basic amine can sometimes interfere with the catalyst's activity, necessitating the use of more robust catalysts or protection of the amine group. nih.govharvard.edu

The N-methylation of the parent primary amine, 7-octen-1-amine, using methanol (B129727) as a C1 source, represents a green and efficient route to this compound. This "hydrogen-borrowing" mechanism is catalyzed by various homogeneous ruthenium and iridium complexes. sciengine.comnih.govresearchgate.net The catalyst first dehydrogenates methanol to formaldehyde, which then reacts with the primary amine to form an imine. This imine is subsequently reduced by the metal hydride species generated in the initial step. sciengine.com

Below is a table summarizing representative homogeneous catalytic systems applicable to transformations involving this compound and its precursors.

Catalyst SystemSubstrate TypeTransformationKey Findings
[RuCp*Cl2]2 / dpePhosPrimary aliphatic aminesN,N-di-methylationExcellent yields at moderate temperatures (40–100 °C) with high tolerance for reducible functional groups. researchgate.net
(DPEPhos)RuCl2PPh3Primary anilinesN-mono-methylationEffective under weak base conditions, proceeding via a Ru-H mechanism. nih.gov
Cationic Ruthenium Complex (e.g., [CpRu(CH3CN)3]+PF6-)1,6- and 1,7-enynesCycloisomerizationTolerates a wide range of functional groups and produces five- and six-membered rings with high selectivity. organic-chemistry.org
Rhodium complexes with phosphine (B1218219) ligands1-Octene (representative terminal alkene)HydroformylationLigand properties (steric and electronic) significantly influence activity and selectivity. acs.orgnih.gov

Heterogeneous Catalysis for Unsaturated N-Methylamine Transformations

Heterogeneous catalysts offer significant advantages in terms of catalyst separation and recycling, making them attractive for industrial applications. For transformations involving this compound, heterogeneous catalysts can be employed both for its synthesis and its subsequent functionalization.

The synthesis of this compound can be achieved through the N-methylation of 7-octen-1-amine using methanol over supported metal catalysts. For instance, carbon-supported platinum (Pt/C) catalysts, in the presence of a base, have been shown to be effective for the N-methylation of various amines via a hydrogen-borrowing mechanism. shokubai.org This method demonstrates selectivity, with aliphatic primary amines typically undergoing di-methylation, while aromatic amines are mono-methylated. shokubai.org Supported nickel catalysts have also been developed for the selective mono-N-methylation of amines with methanol. rsc.org

Once formed, the terminal alkene of this compound can undergo various transformations over heterogeneous catalysts. For example, selective hydrogenation of the double bond can be achieved using supported palladium or platinum catalysts, yielding N-methyloctylamine. The choice of support and reaction conditions is crucial to prevent hydrogenolysis of the C-N bond.

The following table details some heterogeneous catalytic systems relevant to the synthesis and transformation of unsaturated N-methylamines.

CatalystSubstrate TypeTransformationKey Findings
Pt/C with NaOHAliphatic, aryl, and heterocyclic aminesN-methylation with methanolSelective for N,N-dimethylation of aliphatic amines and N-monomethylation of aromatic amines. shokubai.org
Ni/ZnAlOx-600Various aminesSelective mono-N-methylation with methanolEffective for producing mono-N-methylated amines with good yields (75.3–97.3%). rsc.org
Copper chromium on aluminan-Octanol and ammoniaSynthesis of n-octylamineA precursor for this compound, demonstrating a method for producing the carbon backbone and primary amine. google.com

Organocatalysis and Biocatalysis in Amine-Related Chemistry

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysis for the synthesis and transformation of amines.

Organocatalysis often involves the use of small organic molecules to catalyze reactions with high enantioselectivity. For a substrate like this compound, its derivatives could participate in organocatalytic intramolecular cyclizations. For example, if the carbon backbone is appropriately functionalized with an electron-withdrawing group, the amine moiety could act as a nucleophile in an intramolecular Michael addition, catalyzed by a chiral Brønsted acid or base. N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that could potentially be used to generate reactive intermediates from derivatives of this compound, leading to cyclization or other functionalizations. acs.org

Biocatalysis utilizes enzymes to perform highly selective chemical transformations under mild conditions. While specific studies on this compound are not prevalent, the reactivity of its functional groups falls within the scope of several enzyme classes. For instance, ene-reductases could potentially reduce the terminal double bond with high stereoselectivity. Acyltransferases are capable of acylating the secondary amine, a reaction that could be used to introduce a variety of functional groups. unito.itresearchgate.net

Furthermore, methyltransferases represent a class of enzymes that could be used for the selective N-methylation of 7-octen-1-amine to produce this compound. nih.gov Engineered enzymes have shown remarkable regioselectivity in the N-methylation of various heterocyclic compounds. nih.gov

The table below presents examples of organo- and biocatalytic systems that could be applied to transformations involving this compound or its derivatives.

Catalyst TypeCatalyst ExampleSubstrate TypeTransformationKey Findings
BiocatalystEngineered MethyltransferasesUnsaturated heterocyclesRegioselective N-methylationHigh regioselectivity (up to >99%) and yield (up to 99%) on a preparative scale. nih.gov
BiocatalystAcyltransferase from Mycobacterium smegmatisPrimary aromatic aminesN-acylationExcellent yields in aqueous media, demonstrating the potential for functionalizing the amine group. unito.it
OrganocatalystN-Heterocyclic Carbenes (NHCs)Aldehydes and other electrophilesVarious C-C bond formationsVersatile catalysts for a wide range of organic transformations. acs.org
BiocatalystP450 monooxygenasesAlkanes, alkenesC-H activation, epoxidationEngineered P450s can perform highly selective oxidations on unactivated C-H bonds and alkenes.

Rational Design and Development of Catalytic Systems for Specific Transformations

The rational design of catalysts is crucial for achieving high efficiency and selectivity in the transformations of bifunctional molecules like this compound. Quantum chemical methods and a deep understanding of reaction mechanisms guide the development of tailored catalysts. nih.gov

For homogeneous catalysts , the design principles often revolve around modifying the ligand sphere of the metal center. For instance, in the hydroformylation of the terminal alkene of this compound, the electronic and steric properties of phosphine ligands on a rhodium catalyst can be tuned to control the ratio of linear to branched aldehyde products. acs.org For intramolecular reactions, the ligand can be designed to pre-organize the substrate for cyclization, thereby lowering the activation energy and enhancing selectivity.

In the context of heterogeneous catalysis , catalyst design focuses on the nature of the active sites, the properties of the support, and the interaction between the metal and the support. For the selective N-methylation of 7-octen-1-amine, the size of the metal nanoparticles and the nature of the support (e.g., activated carbon, metal oxides) can influence the activity and selectivity towards mono- or di-methylation. shokubai.org

For biocatalysis , rational design and directed evolution are powerful tools for creating enzymes with desired properties. For a hypothetical biocatalytic cyclization of this compound, the active site of an enzyme could be mutated to favor the binding of the substrate in a conformation conducive to ring formation. Directed evolution has been successfully used to engineer methyltransferases with high regioselectivity for N-methylation. nih.gov

The following table summarizes key principles in the rational design of catalysts for transformations relevant to this compound.

Catalysis TypeDesign PrincipleApplication ExampleDesired Outcome
HomogeneousLigand Tuning (Steric and Electronic Effects)Hydroformylation of the terminal alkeneControl of regioselectivity (linear vs. branched aldehyde). acs.org
HeterogeneousControl of Metal Nanoparticle Size and Support InteractionN-methylation of 7-octen-1-amineSelective formation of this compound. shokubai.org
HomogeneousDesign of Chiral LigandsAsymmetric intramolecular cyclizationEnantioselective synthesis of substituted piperidines.
BiocatalysisDirected Evolution of Enzyme Active SiteN-methylation of 7-octen-1-amineHigh selectivity and activity for the target substrate. nih.gov

Advanced Synthetic Applications of N Methyl 7 Octen 1 Amine As an Intermediate or Building Block

Utilization in the Synthesis of Complex N-Containing Molecules

The dual functionality of N-methyl-7-octen-1-amine makes it an ideal precursor for the synthesis of complex nitrogen-containing molecules, particularly N-heterocycles. acs.orgrsc.orgethz.ch These cyclic structures are prevalent in natural products, pharmaceuticals, and agrochemicals. The eight-carbon chain provides the necessary length for intramolecular cyclization strategies, which are highly efficient for constructing ring systems. acs.orgnih.govacs.org

One of the primary methods to achieve this is through intramolecular hydroamination, a process where the N-H bond of the amine adds across the terminal C=C double bond. acs.orgnih.gov This reaction, often catalyzed by organometallic complexes (e.g., those based on lanthanides or zirconium), can lead to the formation of substituted piperidines or azepanes, depending on the reaction conditions and the specific catalyst employed. acs.orgnih.gov Such atom-economical reactions are a cornerstone of green chemistry. rsc.org

Furthermore, the alkene moiety can be functionalized prior to cyclization to introduce additional complexity. For instance, epoxidation of the double bond followed by intramolecular ring-opening by the amine would yield hydroxyl-substituted heterocycles. Alternatively, derivatization of the amine, such as through acylation, can be followed by ring-closing metathesis (RCM) to generate cyclic enamides, which are versatile intermediates for further elaboration. researchgate.net

The table below illustrates potential heterocyclic scaffolds that can be synthesized from this compound through various cyclization strategies.

Starting MaterialReaction TypePotential ProductHeterocyclic Core
This compoundIntramolecular Hydroamination2-Ethyl-1-methylpiperidinePiperidine (B6355638)
This compoundIntramolecular Aminomercuration-Demercuration2-(Iodomethyl)-1-methylazepaneAzepane
N-acetyl-N-methyl-7-octen-1-amineRing-Closing Metathesis (RCM)1-Acetyl-7-methyl-1,2,3,4,5,6-hexahydroazepineAzepine (dihydro)
7,8-Epoxy-N-methyloctan-1-amineIntramolecular Amine Attack(1-Methylpiperidin-2-yl)methanolPiperidine

Role in Derivatization for Functional Material Development

The bifunctional nature of this compound also lends itself to the development of functional materials, particularly polymers and dendrimers. mdpi.comnih.govacs.org Dendrimers are highly branched, well-defined macromolecules with a large number of terminal groups, making them useful in areas like drug delivery and catalysis. mdpi.comnih.gov

This compound can act as a monomer or a branching unit in polymer synthesis. The terminal alkene can participate in polymerization reactions such as anionic polymerization or radical polymerization to form a polyalkane backbone. researchgate.net The secondary amine pendant groups can then be used for post-polymerization modification, allowing for the attachment of other functional molecules, altering the polymer's solubility, or introducing catalytic sites.

In the context of dendrimer synthesis, the amine group can serve as a reactive site for the attachment of multiple branches in a divergent synthesis approach. mdpi.comkirj.ee For example, the amine could react with monomers like methyl acrylate (B77674) in a repetitive sequence of Michael addition and amidation to build successive generations of a poly(amidoamine) (PAMAM)-like dendrimer. kirj.ee The alkene functionality, if preserved during the dendrimer growth, offers a site for terminal group modification or for creating cross-linked materials.

The table below outlines the potential roles of this compound in the synthesis of functional polymers.

Polymer TypeRole of this compoundResulting Polymer FeaturePotential Application
Functionalized PolyolefinMonomerPendent secondary amine groups along a polyethylene-type chainMetal ion chelation, pH-responsive material
DendrimerCore or Branching UnitBranched architecture with terminal alkene or amine groupsDrug delivery carrier, nanoscale catalyst
Cross-linked NetworkCross-linking agent (after derivatization)Thermoset material with embedded amine functionalityAbsorbent material, stationary phase for chromatography

Contribution to Advanced Medicinal Chemistry Building Blocks (General Synthetic Utility)

In medicinal chemistry, access to novel and diverse molecular scaffolds is crucial for the discovery of new therapeutic agents. numberanalytics.compharmaceutical-technology.comresearchgate.net this compound serves as a valuable starting material for creating such "building blocks". pharmaceutical-technology.comenamine.netambeed.com Its ability to be transformed into various saturated N-heterocycles like piperidines and azepanes is particularly significant, as these ring systems are considered "privileged structures" that are frequently found in biologically active compounds. ethz.chnih.gov

The synthetic utility of this aminoalkene allows medicinal chemists to generate libraries of related compounds with diverse substitution patterns. researchgate.netpharmaceutical-technology.com By modifying either the amine or the alkene before cyclization, or by further functionalizing the resulting heterocyclic product, a wide range of molecular shapes and functionalities can be explored. This systematic approach is fundamental to structure-activity relationship (SAR) studies, which aim to optimize the biological activity and properties of a lead compound.

For example, the 2-substituted piperidine scaffold derived from this compound can be further elaborated. The substituent introduced via the cyclization of the carbon chain can be modified, and the ring nitrogen can be acylated, alkylated, or incorporated into larger systems. This flexibility enables the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, polarity, and basicity, which are critical for its pharmacokinetic and pharmacodynamic profile.

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